2-[(2-chloropropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
1 Structural Characterization and Nomenclature
IUPAC Nomenclature and Systematic Naming Conventions
The compound 2-[(2-chloropropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is systematically named according to IUPAC guidelines, reflecting its bicyclic structure and substituent positions. The parent framework is a cyclopenta[b]thiophene system, characterized by a fused cyclopentane and thiophene ring. The numbering prioritizes the thiophene sulfur atom as position 1, with the cyclopentane ring attached at positions 4 and 5.
- Core structure : The cyclopenta[b]thiophene system consists of a thiophene ring (positions 1–3) fused to a partially saturated cyclopentane ring (positions 4–8). The "dihydro" designation indicates two hydrogen atoms are missing from the cyclopentane ring, creating a 4H configuration.
- Substituents :
Key Nomenclature Rules Applied:
- Prefix ordering : The chloropropanoyl and carboxamide groups are named as substituents, with priority given to the carboxamide due to its higher seniority in functional group hierarchy.
- Stereochemical descriptors : The "4H" notation specifies the partially unsaturated cyclopentane ring, while the "dihydro" prefix clarifies the degree of saturation.
Molecular Geometry and Stereochemical Considerations
The molecular geometry of this compound is influenced by its bicyclic framework and substituent bulk.
Geometric Features:
Stereochemical Implications:
- Ring puckering : The 4H designation suggests a chair-like conformation for the cyclopentane ring, with axial and equatorial substituents.
- Amide conformation : The carboxamide group adopts a trans configuration due to resonance stabilization, while the chloropropanoyl-amino group may exhibit rotational flexibility around the C–N bond.
X-ray Crystallographic Analysis and Solid-State Packing
While direct crystallographic data for this compound are unavailable, structural analogs provide insights into its potential packing motifs.
Comparative Crystallographic Observations:
Predicted Solid-State Behavior:
- Hydrogen-bonding networks : The carboxamide and chloropropanoyl-amino groups likely form N–H···O and C–H···O interactions, stabilizing linear or helical arrays.
- Chlorine interactions : The electronegative chlorine atom may participate in halogen bonding or dipole-dipole interactions with adjacent molecules.
Comparative Analysis with Related Cyclopenta[b]Thiophene Derivatives
The structural and electronic properties of this compound differ significantly from simpler cyclopenta[b]thiophene derivatives.
Structural Comparison:
Functional Group Impact:
- Electronic effects : The chloropropanoyl group introduces electron-withdrawing inductive effects, shifting the carboxamide’s pKa compared to unsubstituted analogs.
- Reactivity : The presence of both amide and acyl-amino groups enables participation in nucleophilic substitution or oxidation reactions, unlike simpler amino-substituted derivatives.
Properties
IUPAC Name |
2-(2-chloropropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2S/c1-5(12)10(16)14-11-8(9(13)15)6-3-2-4-7(6)17-11/h5H,2-4H2,1H3,(H2,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJKBBKFCVPHAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C2=C(S1)CCC2)C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2-chloropropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves several steps. . This reaction typically requires specific conditions such as the presence of a base and a suitable solvent. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-[(2-chloropropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-[(2-chloropropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(2-chloropropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related compounds is summarized in Table 1 and discussed below.
Table 1: Key Structural and Pharmacological Comparisons
Structural and Functional Differences
Substituent Effects on Bioactivity: The 2-chloropropanoyl group in the target compound increases lipophilicity compared to the 2-hydroxybenzylidene group in , which may improve membrane permeability but reduce aqueous solubility .
Pharmacokinetic Properties :
- The carboxamide variant (TPSA = 110 Ų) has a higher polar surface area than the methyl ester derivative (TPSA ≈ 85 Ų), suggesting lower oral bioavailability but better solubility in polar solvents .

- Fluorinated analogs (e.g., 2-fluorobenzoyl in ) exhibit higher melting points (184–234°C), indicating greater thermal stability due to halogen bonding .
Biological Activities: Antiproliferative derivatives () with sodium salt substituents demonstrate enhanced water solubility, making them suitable for intravenous administration, unlike the target compound . Thioureido derivatives () show antifungal and antiparasitic activities, highlighting the role of sulfur-containing groups in targeting enzymes like Falcipain-2 .
Biological Activity
The compound 2-[(2-chloropropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a derivative of cyclopentathiophene, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₉H₉ClN₂O₂S
- Molecular Weight : 232.69 g/mol
This compound features a cyclopenta[b]thiophene core, which is known for its ability to interact with biological targets due to its unique electronic properties.
Anticancer Activity
Several studies have evaluated the anticancer potential of cyclopenta[b]thiophene derivatives. In particular, compounds related to this compound have shown promising results in vitro.
-
In Vitro Studies :
- A study conducted by the National Cancer Institute (NCI) assessed various cyclopenta[c]thiophene derivatives against a panel of 60 human tumor cell lines. Among these, several compounds exhibited significant cytotoxicity, particularly against leukemia cell lines .
- The structure-activity relationship (SAR) analysis indicated that modifications at the amino and carboxamide positions could enhance anticancer activity. For instance, the introduction of halogen substituents improved potency against specific cancer types .
-
Mechanism of Action :
- The anticancer mechanism is believed to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, compounds have been shown to induce G2/M phase accumulation in treated cells .
- Further mechanistic studies revealed that these compounds activate caspases involved in the apoptotic pathway, confirming their role in promoting programmed cell death .
- Case Studies :
Summary of Biological Activity Findings
Q & A
Basic: What are the recommended synthetic routes for 2-[(2-chloropropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide?
Methodological Answer:
The compound can be synthesized via condensation reactions. A typical procedure involves reacting 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide with 2-chloropropanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Alternatively, Schotten-Baumann conditions (using aqueous NaOH and dichloromethane) may improve yield by minimizing hydrolysis of the acyl chloride . Purification often involves recrystallization from ethanol or isopropyl alcohol, with yields typically ranging from 60–75%.
Key Characterization Data:
| Parameter | Details |
|---|---|
| Reaction Time | 5–8 hours under reflux |
| Solvent | Ethanol or dichloromethane |
| Yield | 60–75% after recrystallization |
| Purity | ≥95% (confirmed by HPLC or NMR) |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
A multi-technique approach is essential:
- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3. The thiophene ring protons appear at δ 6.8–7.2 ppm, while the cyclopentane protons resonate at δ 2.1–2.9 ppm .
- IR Spectroscopy : Confirm the presence of amide (C=O stretch at ~1650–1680 cm⁻¹) and chloropropanoyl (C-Cl at ~750 cm⁻¹) groups .
- LC-MS/HRMS : Verify molecular weight (calculated for C₁₃H₁₄ClN₂O₂S: 313.05 g/mol) and fragmentation patterns .
Advanced: How can researchers resolve contradictory bioactivity data in structure-activity relationship (SAR) studies?
Methodological Answer:
Contradictions often arise from variations in substituent positioning or assay conditions. For example:
- Case Study : Derivatives with electron-withdrawing groups (e.g., -Cl) at the 2-position showed enhanced antibacterial activity in Staphylococcus aureus (MIC = 8 µg/mL) but reduced efficacy in Gram-negative models due to permeability differences .
- Experimental Design :
| Derivative Substituent | MIC (µg/mL, S. aureus) | MIC (µg/mL, E. coli) |
|---|---|---|
| -Cl (2-position) | 8 | 64 |
| -OCH₃ (2-position) | 32 | 128 |
Advanced: How should environmental fate studies be designed to assess this compound’s persistence?
Methodological Answer:
Follow OECD guidelines for hydrolysis, photolysis, and biodegradation testing:
- Hydrolysis : Incubate at pH 4, 7, and 9 (50°C, 5 days). Monitor degradation via HPLC .
- Soil Sorption : Determine log K₀c values using batch equilibrium (e.g., 24-hour agitation in soil/water mixtures) .
Key Findings from Analogous Compounds:
| Property | Value |
|---|---|
| Hydrolysis Half-life (pH 7) | 14 days |
| Log K₀c | 2.3 (moderate mobility) |
Advanced: What strategies optimize regioselectivity in derivatization reactions?
Methodological Answer:
Regioselectivity challenges arise due to the compound’s fused cyclopenta-thiophene system. Solutions include:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amide nitrogen) to steer electrophilic substitution toward the thiophene ring .
- Catalytic Methods : Use Pd-catalyzed C-H activation for selective functionalization at the 4-position .
Advanced: How can computational modeling guide mechanistic studies of its biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to kinase targets (e.g., EGFR) over 100 ns trajectories to assess stability of hydrogen bonds with the amide group .
- ADMET Prediction : Use tools like SwissADME to predict bioavailability (%F = 65–72) and blood-brain barrier penetration (log BB = -1.2) .
Basic: What solvent systems are optimal for recrystallization?
Methodological Answer:
Ethanol-water mixtures (7:3 v/v) achieve >95% purity. For polar impurities, use gradient elution with hexane:ethyl acetate (3:1 → 1:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

